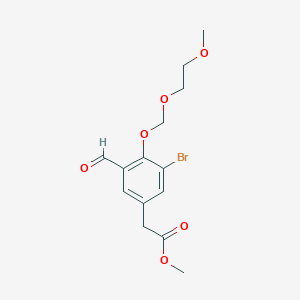
(2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanol
Overview
Description
(2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanol is a complex organic compound that features both thiazole and triazole rings. These heterocyclic structures are known for their diverse chemical properties and biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanol typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dimethylthiazole with 1-methyl-1H-1,2,3-triazole under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole or triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its thiazole and triazole rings are known to exhibit antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biological responses. The thiazole and triazole rings play a crucial role in these interactions, contributing to the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dimethylthiazol-5-yl)methanol
- (1-Methyl-1H-1,2,3-triazol-5-yl)methanol
- (2,4-Dimethylthiazol-5-yl)(1H-1,2,3-triazol-5-yl)methanol
Uniqueness
Compared to similar compounds, (2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanol stands out due to the presence of both thiazole and triazole rings. This dual-ring structure enhances its chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H12N4OS |
|---|---|
Molecular Weight |
224.29 g/mol |
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanol |
InChI |
InChI=1S/C9H12N4OS/c1-5-9(15-6(2)11-5)8(14)7-4-10-12-13(7)3/h4,8,14H,1-3H3 |
InChI Key |
WZSMIJNFEAWCEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(C2=CN=NN2C)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-2,2,2-trifluoroacetamide](/img/structure/B8577853.png)
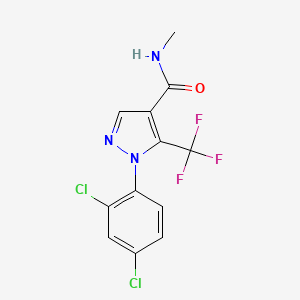

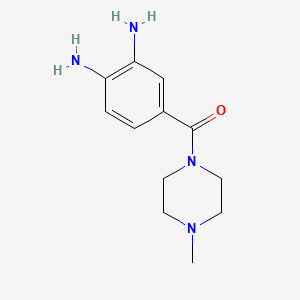
![2-[2-(4-Bromophenyl)-2-oxoethyl]cycloheptan-1-one](/img/structure/B8577888.png)
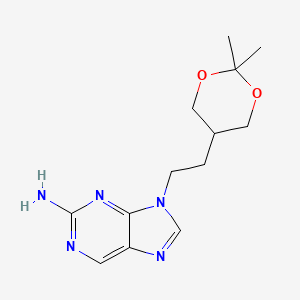

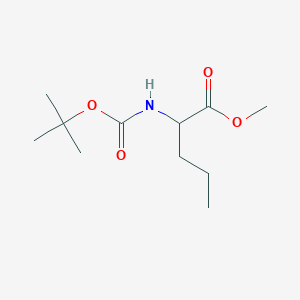
![1-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B8577910.png)

![4-[(4-Methoxyphenyl)sulfonyl]-3-morpholinecarboxylic acid](/img/structure/B8577919.png)
![Ethyl 3-[(1,3-benzothiazol-2-yl)sulfanyl]-2-oxopropanoate](/img/structure/B8577920.png)
